(3aR,3a'R,8aS,8a'S)-2,2'-(Pentane-3,3-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)
CAS No.: 1092582-89-2
Cat. No.: VC11644577
Molecular Formula: C25H26N2O2
Molecular Weight: 386.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1092582-89-2 |
|---|---|
| Molecular Formula | C25H26N2O2 |
| Molecular Weight | 386.5 g/mol |
| IUPAC Name | (3aS,8bR)-2-[3-[(3aS,8bR)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]pentan-3-yl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole |
| Standard InChI | InChI=1S/C25H26N2O2/c1-3-25(4-2,23-26-21-17-11-7-5-9-15(17)13-19(21)28-23)24-27-22-18-12-8-6-10-16(18)14-20(22)29-24/h5-12,19-22H,3-4,13-14H2,1-2H3/t19-,20-,21+,22+/m0/s1 |
| Standard InChI Key | OQLUHXFWGUDHNB-FNAHDJPLSA-N |
| Isomeric SMILES | CCC(CC)(C1=N[C@H]2[C@@H](O1)CC3=CC=CC=C23)C4=N[C@H]5[C@@H](O4)CC6=CC=CC=C56 |
| SMILES | CCC(CC)(C1=NC2C(O1)CC3=CC=CC=C23)C4=NC5C(O4)CC6=CC=CC=C56 |
| Canonical SMILES | CCC(CC)(C1=NC2C(O1)CC3=CC=CC=C23)C4=NC5C(O4)CC6=CC=CC=C56 |
Introduction
Chemical Identity and Nomenclature
Systematic Naming and Synonyms
The IUPAC name (3aR,3a'R,8aS,8a'S)-2,2'-(Pentane-3,3-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole) reflects its bis-indenoxazole core linked by a pentane-3,3-diyl bridge, with stereochemical descriptors specifying the configuration at four chiral centers . Alternative designations include:
The compound’s stereoisomer, (3aS,3a'S,8aR,8a'R)-2,2'-(Pentane-3,3-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole) (CAS 875640-21-4), shares the same molecular formula but differs in spatial arrangement, underscoring the critical role of chirality in its properties.
Molecular Descriptors
Key computed descriptors include:
-
InChI:
InChI=1S/C25H26N2O2/c1-3-25(4-2,23-26-21-17-11-7-5-9-15(17)13-19(21)28-23)24-27-22-18-12-8-6-10-16(18)14-20(22)29-24/h5-12,19-22H,3-4,13-14H2,1-2H3/t19-,20-,21+,22+/m0/s1 -
SMILES:
CCC(CC)(C1=N[C@H]2[C@@H](O1)CC3=CC=CC=C23)C4=N[C@H]5[C@@H](O4)CC6=CC=CC=C56
These identifiers enable precise differentiation from structurally similar compounds.
Structural Analysis
2D and 3D Architecture
The molecule comprises two indeno[1,2-d]oxazole moieties connected via a pentane-3,3-diyl spacer. Each indenoxazole unit features a fused bicyclic system with an oxazole ring (positions 1–5) annulated to an indene fragment (positions 6–9) . The (3aR,8aS) configuration at both chiral centers ensures a specific spatial orientation, as visualized in PubChem’s 3D conformer model .
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Core Structure | Bis-indeno[1,2-d]oxazole with pentane-3,3-diyl bridge |
| Chiral Centers | Four stereocenters at 3a, 3a', 8a, 8a' positions |
| Fused Ring System | Oxazole (5-membered) fused to indene (9-membered) in each moiety |
| Bridge Geometry | Pentane-3,3-diyl provides a rigid, C2-symmetric linkage |
Synthesis and Stability
Synthetic Routes
Though detailed protocols are proprietary, analogous indenoxazole syntheses involve:
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Cyclocondensation: Reaction of substituted indene-diols with nitriles under acid catalysis to form the oxazole ring.
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Bridging Strategy: Coupling two indenoxazole units via a symmetric diyl linker, likely using a Grignard or Ullmann-type reaction.
| Hazard Statement | Description | Precautionary Measure (P-Code) |
|---|---|---|
| H302 | Harmful if swallowed | P264: Wash skin thoroughly after handling |
| H315 | Causes skin irritation | P305+P351+P338: Eye rinse protocol |
| H319 | Causes serious eye irritation | P337+P313: Seek medical attention |
| H335 | May cause respiratory irritation | P261: Avoid breathing dust/fume |
Personal protective equipment (PPE) including gloves, goggles, and respirators is mandatory during handling.
Applications and Research Utility
Catalysis and Ligand Design
The compound’s rigid, C2-symmetric structure makes it a candidate for chiral ligands in asymmetric catalysis. Similar bis-oxazoles are employed in enantioselective hydrogenations and cross-couplings.
Pharmaceutical Intermediates
Indenoxazole derivatives exhibit bioactivity in preclinical studies, including kinase inhibition and antimicrobial effects. While no direct data exist for this compound, its structural analogs are explored as intermediates in drug discovery .
Comparison with Stereoisomers
Table 3: Stereochemical Impact on Properties
| Property | (3aR,3a'R,8aS,8a'S) Isomer | (3aS,3a'S,8aR,8a'R) Isomer |
|---|---|---|
| Melting Point | Not reported | Not reported |
| Boiling Point | Estimated >500°C (decomposes) | Similar |
| Solubility | Low in water; soluble in DCM, THF | Comparable |
| Chiral Resolution | Resolvable via chiral HPLC | Opposite elution order |
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